molecular formula C21H18FN5OS B2427547 N-(4-fluorobenzyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852375-80-5

N-(4-fluorobenzyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No. B2427547
CAS RN: 852375-80-5
M. Wt: 407.47
InChI Key: NFCZFLQUYQFWHD-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18FN5OS and its molecular weight is 407.47. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorobenzyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Benzothiazole Derivatives as Anticonvulsant Agents
Benztriazoles with mercapto-triazole and other heterocyclic substituents have been synthesized and evaluated for their anticonvulsant activity. The study identified compounds with potent anticonvulsant properties and low neurotoxicity, indicating a potential for therapeutic applications in seizure management (Liu et al., 2016).

Modification of PI3Ks Inhibitor for Anticancer Effects
The compound N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide was modified to reduce toxicity and enhance anticancer effects. The study synthesized a series of derivatives, some of which showed potent antiproliferative activities and lower acute oral toxicity, suggesting potential as effective anticancer agents (Wang et al., 2015).

Chemical and Pharmacological Activities of Pyrazolo-Pyrimidines
Novel pyrazolo-pyrimidines were synthesized and are expected to possess significant chemical and pharmacological activities. The study laid the foundation for further exploration of these compounds in various therapeutic domains (Al-Afaleq & Abubshait, 2001).

Synthesis and Biological Assessment of Triazolo-Pyridines
The synthesis of a diverse set of acetamides bearing a 1,2,4-oxadiazole cycle indicated potential biological properties. The study's methodology can be applied for the synthesis of functionalized triazolo-pyridine derivatives, highlighting their utility in pharmaceutical research (Karpina et al., 2019).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5OS/c1-14-2-6-16(7-3-14)21-25-24-18-10-11-20(26-27(18)21)29-13-19(28)23-12-15-4-8-17(22)9-5-15/h2-11H,12-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCZFLQUYQFWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

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